(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid
Overview
Description
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid: is a chemical compound with the molecular formula C17H23NO7S and a molecular weight of 385.43 g/mol . This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid typically involves the protection of the amino group of L-proline followed by the introduction of the tosyloxy group. The process generally includes the following steps:
Protection of the Amino Group: The amino group of L-proline is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Introduction of the Tosyloxy Group: The hydroxyl group at the 4-position of the protected proline is then tosylated using tosyl chloride in the presence of a base like pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The tosyloxy group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used in the substitution reactions. For example, using sodium azide would yield an azido derivative, while using a primary amine would yield an amine derivative.
Scientific Research Applications
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid primarily involves its reactivity as a protected amino acid derivative. The compound can participate in various chemical reactions, such as nucleophilic substitution and deprotection, which are crucial for the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-tosyloxy-N-Boc-proline
- (2S,4R)-1-(benzyloxycarbonyl)-4-tert-butoxypyrrolidine-2-carboxylic acid
- N-tert-butoxycarbonyl-O-para-toluenesulfonyl-L-trans-4-hydroxyproline
Uniqueness
The uniqueness of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(tosyloxy)pyrrolidine-2-carboxylic acid lies in its specific stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis. Its ability to undergo selective reactions while maintaining the integrity of the pyrrolidine ring system is particularly noteworthy.
Properties
IUPAC Name |
(2S,4R)-4-(4-methylphenyl)sulfonyloxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO7S/c1-11-5-7-13(8-6-11)26(22,23)25-12-9-14(15(19)20)18(10-12)16(21)24-17(2,3)4/h5-8,12,14H,9-10H2,1-4H3,(H,19,20)/t12-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMXTCRKGOQHCO-OCCSQVGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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